molecular formula C18H14FN3OS B2889607 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-fluorobenzamide CAS No. 893973-82-5

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-fluorobenzamide

Cat. No. B2889607
CAS RN: 893973-82-5
M. Wt: 339.39
InChI Key: AYLCCZLRVVNEOM-UHFFFAOYSA-N
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Description

“N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-fluorobenzamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds, such as 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazoles, has been reported. These compounds were prepared in high yield from 2-bromo-4-nitroimidazole via heating with substituted thiiranes and diisopropylethylamine . Another method for assembling the imidazo[2,1-b][1,3]thiazole system is based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles .


Chemical Reactions Analysis

The reactions of 2-aminothiazoles with bromo ketones occurred under mild conditions: the product was formed upon heating the reagent mixture in PhH for 2–4 h, and the type of product depended on the structure of the starting reagents .

Scientific Research Applications

Antitubercular Activity

Imidazole-containing compounds have shown significant potential in the treatment of tuberculosis . For instance, 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]-thiazoles have been investigated as backups to the antitubercular drug pretomanid .

Antimicrobial Activity

Imidazole derivatives exhibit a wide range of antimicrobial activities, including antibacterial and antimycobacterial properties . This makes them valuable in the development of new drugs to combat various infectious diseases.

Anti-inflammatory Activity

Imidazole compounds have demonstrated anti-inflammatory properties . This suggests potential applications in the treatment of conditions characterized by inflammation.

Antitumor Activity

Certain imidazole derivatives have shown antitumor potential . For example, 2-((1-((4-substituted phenyl)amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide has been evaluated for its antitumor potential .

Antidiabetic Activity

Imidazole compounds have also been associated with antidiabetic activity , suggesting potential applications in the management of diabetes.

Antioxidant Activity

The antioxidant properties of imidazole derivatives could be beneficial in the treatment of diseases caused by oxidative stress.

Antihelmintic Activity

Imidazole compounds have demonstrated antihelmintic (anti-parasitic) activities , which could be useful in the treatment of parasitic worm infections.

Antiulcerogenic Activity

Imidazole derivatives have shown antiulcerogenic activities , suggesting potential applications in the treatment of ulcers.

Mechanism of Action

Target of Action

It’s known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets could be diverse depending on the specific biological activity.

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The compound’s interaction with its targets could lead to changes in cellular processes, resulting in its observed biological activities.

Biochemical Pathways

Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to inflammation, tumor growth, bacterial and fungal infections, and more.

Result of Action

Given the broad range of biological activities associated with imidazole derivatives , the compound could have various effects at the molecular and cellular levels. These effects could include inhibition of bacterial or fungal growth, reduction of inflammation, inhibition of tumor growth, and more.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. Fluoro-substituted compounds showed comparable biological activity against the tested microorganisms than the -Cl, -Br, and electron-donating groups

properties

IUPAC Name

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3OS/c19-14-6-4-12(5-7-14)17(23)20-15-3-1-2-13(10-15)16-11-22-8-9-24-18(22)21-16/h1-7,10-11H,8-9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLCCZLRVVNEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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